Imazethapyr ammonium

Descripción general

Descripción

Imazethapyr ammonium is a selective systemic herbicide belonging to the imidazolinone group. It is widely used in agriculture to control a broad spectrum of weed species, particularly in leguminous crops such as soybeans and peanuts. The compound works by inhibiting the enzyme acetohydroxyacid synthase, which is crucial for the biosynthesis of branched-chain amino acids like valine, leucine, and isoleucine in plants .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of imazethapyr ammonium involves the reaction of imazethapyr with ammonium hydroxide. The process typically requires controlled conditions to ensure the formation of the ammonium salt. The reaction can be represented as follows: [ \text{Imazethapyr} + \text{NH}_4\text{OH} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in a stable form .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: The compound can be reduced under specific conditions, although this is less common in practical applications.

Substitution: this compound can participate in substitution reactions, especially with nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, hydroxides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of imazethapyr oxides, while substitution reactions can yield various imidazolinone derivatives .

Aplicaciones Científicas De Investigación

Imazethapyr ammonium has several scientific research applications:

Chemistry: Used as a model compound to study the behavior of imidazolinone herbicides.

Biology: Investigated for its effects on non-target plant species and its role in plant metabolism.

Mecanismo De Acción

Imazethapyr ammonium exerts its herbicidal effects by inhibiting the enzyme acetohydroxyacid synthase. This enzyme is essential for the biosynthesis of branched-chain amino acids in plants. By blocking this pathway, this compound disrupts protein synthesis, leading to the death of susceptible weed species. The molecular targets include the active site of acetohydroxyacid synthase, and the pathways involved are primarily related to amino acid metabolism .

Comparación Con Compuestos Similares

Imazapyr: Another imidazolinone herbicide with a similar mode of action but different application spectrum.

Imazamox: Used for controlling a broader range of weed species and has a different environmental persistence profile.

Imazapic: Known for its effectiveness in controlling perennial weeds and its longer residual activity.

Uniqueness: Imazethapyr ammonium is unique due to its high activity at low application rates and its broad-spectrum weed control in leguminous crops. It also has a favorable environmental profile, with relatively low persistence in soil compared to some other herbicides .

Actividad Biológica

Imazethapyr ammonium is a member of the imidazolinone class of herbicides, primarily used for controlling a variety of weeds in agricultural settings. Its biological activity is characterized by its mechanism of action, effects on plant metabolism, and interactions with various environmental factors. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

Imazethapyr exerts its herbicidal effects by inhibiting the enzyme acetohydroxy acid synthase (AHAS), which is crucial for the biosynthesis of branched-chain amino acids (BCAAs) in plants. This inhibition leads to a disruption in protein synthesis and cell division, ultimately resulting in plant growth inhibition and death. The compound is particularly effective against broadleaf weeds and certain grasses, making it a valuable tool in crop management.

Antioxidant Activity

Recent studies indicate that imazethapyr treatment can enhance the antioxidant capacity of plants. For instance, lentil seedlings treated with various doses of imazethapyr showed significant increases in the activities of several antioxidant enzymes, including:

- Phenylalanine Ammonia Lyase (PAL)

- Phenol Oxidase (POD)

- Glutathione Reductase (GR)

- Glutathione-S-Transferase (GST)

The increase in these enzyme activities correlates with enhanced levels of phenolic acids and flavonoids, which are known for their antioxidant properties. Specifically, studies reported an increase in mean phenolic acid content by 3.2% to 26.31% and flavonoid content by 4.57% to 27.85% compared to control groups .

Phytotoxicity Studies

Research has shown that the phytotoxicity of imazethapyr can be influenced by environmental factors such as humidity and the presence of ammonium sulfate. A study found that combining imazethapyr with ammonium sulfate significantly enhanced its phytotoxic effects on target weed species compared to using either compound alone .

Case Study 1: Lentil Seedlings

A study focusing on the impact of imazethapyr on lentil seedlings demonstrated that different application rates resulted in varying degrees of phytotoxicity and antioxidant response. The results indicated that higher doses led to increased antioxidant enzyme activity and phenolic compound accumulation, suggesting a potential adaptive response to herbicide stress .

| Dose (RFD) | PAL Activity (fold increase) | POD Activity (fold increase) | Phenolic Acid Increase (%) | Flavonoid Increase (%) |

|---|---|---|---|---|

| 0 | 1.00 | 1.00 | 0 | 0 |

| 0.5 | 1.63 | 1.71 | 3.2 | 4.57 |

| 1 | 2.00 | 2.00 | 10 | 15 |

| 1.25 | 3.00 | 2.50 | 20 | 25 |

| 1.5 | 3.66 | 3.35 | 26 | 27 |

Case Study 2: Soybean Plants

Another investigation assessed the metabolism and translocation of imazethapyr in soybean plants treated with radiolabeled ^14C-imazethapyr. The study found that residues were significantly higher in plant tissues shortly after treatment, indicating rapid uptake and translocation within the plant system .

| Plant Tissue | Time After Treatment (days) | Total Radioactive Residues (mg eq/kg) |

|---|---|---|

| Green Plant | 0 | 27.0 |

| Green Plant | 14 | 5.73 |

| Mature Seed | Harvest | 0.02 |

| Pod Hull | Harvest | 0.04 |

Environmental Considerations

Imazethapyr's biological activity is also influenced by environmental factors such as soil type, moisture levels, and temperature conditions during application. The presence of surfactants or salts like ammonium sulfate can enhance herbicidal efficacy but may also affect non-target species and soil health.

Propiedades

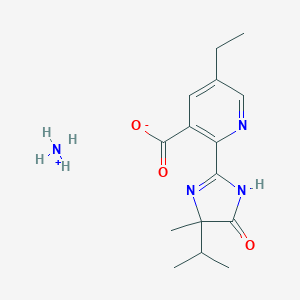

IUPAC Name |

azanium;5-ethyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3.H3N/c1-5-9-6-10(13(19)20)11(16-7-9)12-17-14(21)15(4,18-12)8(2)3;/h6-8H,5H2,1-4H3,(H,19,20)(H,17,18,21);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSHQJLLXXEYPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

81335-77-5 (Parent) | |

| Record name | Imazethapyr-ammonium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101917662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7034335 | |

| Record name | Imazethapyr ammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101917-66-2 | |

| Record name | Imazethapyr ammonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101917-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imazethapyr-ammonium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101917662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imazethapyr ammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMAZETHAPYR-AMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q41313T7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.